molecular formula C16H26Cl2N2O2 B7980689 3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate

3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate

Cat. No. B7980689
M. Wt: 349.3 g/mol
InChI Key: CJRXJBONCVPXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate is a useful research compound. Its molecular formula is C16H26Cl2N2O2 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hemoglobin Determination and Cytochemical Staining

    Liem et al. (1979) describe using 3,3',5,5'-tetramethylbenzidine dihydrochloride (TMB-d) for the quantitative determination of hemoglobin and for staining myeloperoxidase-containing granules in granulocytes. TMB-d is highlighted as a sensitive reagent that is not carcinogenic, unlike other reagents such as benzidine (Liem, H., Cardenas, F., Tavassoli, M., Poh-Fitzpatrick, M., & Muller-eberhard, U., 1979).

  • Enzyme-Linked Immunosorbent Assays

    Frey et al. (2000) developed a stable and highly sensitive TMB-based substrate reagent for microtiter plate enzyme-linked immunosorbent assays (ELISAs). This two-component system offers better sensitivity and stability compared to other commercially available TMB reagents (Frey, A., Meckelein, B., Externest, D., & Schmidt, M., 2000).

  • Chromogenic Substrate for Peroxidase in Enzyme Immunoassay

    Porstmann et al. (1991) reported that TMB serves as a highly sensitive chromogenic substrate for horseradish-peroxidase in enzyme immunoassays (EIAs). They noted its higher sensitivity compared to o-phenylenediamine, making it a preferable choice for peroxidase markers (Porstmann, B., Evers, U., Nugel, E., & Schmechta, H., 1991).

  • Colorimetric Method for Chlorine Determination

    Serrat (1994) developed a colorimetric method using TMB for determining chlorine (free and combined) in water, offering greater sensitivity than current methods (Serrat, F. B., 1994).

  • Detection of Benzoyl Peroxide in Wheat Flour

    Hu et al. (2013) discovered that TMB can be used as a chromogenic agent for the sensitive, convenient, and rapid determination of benzoyl peroxide in wheat flour. Their method offers an easy, instrument-free visual detection approach (Hu, J., Dong, Y., Zhang, H., Chen, X., Chen, X., Zhang, H., & Chen, H., 2013).

  • TMB-Based Sensing Probes

    Huang et al. (2018) focused on the diverse applications of TMB-based sensing probes. They synthesized TMB derivatives for dual-modal signal responses, demonstrating their potential in detecting various targets like CO2 and β-D-glucose (Huang, L., Cao, Y., Sun, X., Liu, B., & Shen, J., 2018).

properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH.2H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;;/h5-8H,17-18H2,1-4H3;2*1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRXJBONCVPXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207738-08-7
Record name 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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